molecular formula C11H14O4 B7873861 2-(2-Methoxyethoxy)-3-methylbenzoic acid

2-(2-Methoxyethoxy)-3-methylbenzoic acid

Cat. No.: B7873861
M. Wt: 210.23 g/mol
InChI Key: QQZKLRNSNDOCNL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid as a catalyst and toluene as a solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-methoxyethoxy)-3-methylbenzaldehyde, while reduction could produce 2-(2-methoxyethoxy)-3-methylbenzyl alcohol.

Scientific Research Applications

2-(2-Methoxyethoxy)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)acetic acid: This compound shares the methoxyethoxy group but has a simpler acetic acid core.

    2-(2-Methoxyethoxy)ethanol: Similar in structure but lacks the benzoic acid core.

    3-Methylbenzoic acid: Shares the benzoic acid core but lacks the methoxyethoxy group.

Uniqueness

2-(2-Methoxyethoxy)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8-4-3-5-9(11(12)13)10(8)15-7-6-14-2/h3-5H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZKLRNSNDOCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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